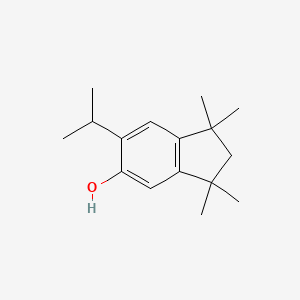

6-Isopropyl-1,1,3,3-tetramethylindan-5-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3-tetramethyl-6-propan-2-yl-2H-inden-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-10(2)11-7-12-13(8-14(11)17)16(5,6)9-15(12,3)4/h7-8,10,17H,9H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMAIYLEWZZFLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1O)C(CC2(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239839 | |

| Record name | 6-Isopropyl-1,1,3,3-tetramethylindan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93892-41-2 | |

| Record name | 2,3-Dihydro-1,1,3,3-tetramethyl-6-(1-methylethyl)-1H-inden-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93892-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Isopropyl-1,1,3,3-tetramethylindan-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093892412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Isopropyl-1,1,3,3-tetramethylindan-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-isopropyl-1,1,3,3-tetramethylindan-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Isopropyl-1,1,3,3-tetramethylindan-5-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS85UYF2F3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 6 Isopropyl 1,1,3,3 Tetramethylindan 5 Ol

Retrosynthetic Analysis of the 6-Isopropyl-1,1,3,3-tetramethylindan-5-ol Structure

A retrosynthetic analysis of this compound suggests several plausible disconnection approaches to simplify the target molecule into more readily available starting materials. The primary disconnections would focus on the installation of the functional groups on the aromatic ring, namely the hydroxyl and isopropyl groups, and the formation of the indane core itself.

One logical approach begins with the disconnection of the C-C bond of the isopropyl group and the C-O bond of the hydroxyl group. This leads back to a key intermediate, 5-hydroxy-1,1,3,3-tetramethylindan. The introduction of the isopropyl group could be envisioned via a Friedel-Crafts alkylation or acylation followed by reduction. The hydroxyl group could be introduced directly or derived from a methoxy or other protected precursor.

A further disconnection of the indane core itself would involve breaking the two C-C bonds of the five-membered ring. This typically points towards a precursor that can undergo a double alkylation or a variation of the Friedel-Crafts reaction. For the 1,1,3,3-tetramethylindan system, a common strategy involves the reaction of a benzene (B151609) derivative with a source of the gem-dimethyl groups, such as isobutylene or its equivalents.

Direct Synthesis Routes to this compound

A direct and specifically reported synthetic pathway for this compound has not been prominently detailed in the reviewed scientific literature. However, its synthesis can be conceived by applying well-established reactions for the functionalization of aromatic rings to a suitable tetramethylindan precursor.

A hypothetical route could commence with 5-hydroxy-1,1,3,3-tetramethylindan. The introduction of the isopropyl group at the 6-position could be achieved through a Friedel-Crafts alkylation using 2-halopropane or isopropanol (B130326) under acidic conditions. Alternatively, a Friedel-Crafts acylation with propanoyl chloride, followed by a reduction of the resulting ketone (e.g., Wolff-Kishner or Clemmensen reduction), would also yield the desired isopropyl group. The directing effects of the existing hydroxyl and alkyl groups on the aromatic ring would need to be carefully considered to ensure the desired regioselectivity.

While no specific yields are reported for the target molecule, the efficiency of the proposed synthetic steps can be inferred from analogous reactions on similar substrates. Friedel-Crafts reactions are a cornerstone of aromatic functionalization, but they can be accompanied by challenges such as polyalkylation and rearrangement of the alkylating agent.

The use of milder Lewis or Brønsted acid catalysts can often improve the selectivity of these reactions. The intramolecular Friedel-Crafts acylation to form indanones, for instance, is a high-yielding reaction when appropriate catalysts are employed. nih.govnih.govresearchgate.netruc.dk The choice of solvent and reaction temperature also plays a crucial role in controlling the outcome of these reactions. nih.gov

For the introduction of the isopropyl group, a Friedel-Crafts acylation followed by reduction is often preferred over direct alkylation to avoid potential carbocation rearrangements and to achieve better regioselectivity. The yields for such two-step processes are generally moderate to good.

Approaches to Key Indane Intermediates

The synthesis of the core 1,1,3,3-tetramethylindan structure is a critical step. One documented method for the preparation of a closely related precursor, 5-hydroxy-1,1,3,3-tetramethylindane, involves the reaction of 2,2-bis-(4-hydroxyphenyl)-propane (Bisphenol A) with isobutylene in the presence of an aluminum silicate catalyst at high temperature and pressure. prepchem.com This reaction proceeds via a Friedel-Crafts alkylation mechanism, where the isobutylene serves as the source of the gem-dimethyl groups that form the five-membered ring.

Another related derivative, 5-hydroxy-6-chloro-1,1,3,3-tetramethylindane, has been synthesized from 2,2-bis-(4-hydroxy-3-chlorophenyl)-propane and isobutylene using an acid-activated fuller's earth catalyst. prepchem.com These examples highlight a general strategy for constructing the tetramethylindan skeleton from appropriate phenolic precursors.

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2,2-bis-(4-hydroxyphenyl)-propane | Isobutylene, Aluminum silicate | 5-hydroxy-1,1,3,3-tetramethylindane | prepchem.com |

| 2,2-bis-(4-hydroxy-3-chlorophenyl)-propane | Isobutylene, Acid-activated fuller's earth | 5-hydroxy-6-chloro-1,1,3,3-tetramethylindane | prepchem.com |

Substituted indanones are versatile intermediates that can be further elaborated to a wide range of indane derivatives. mdpi.com A prevalent method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. nih.govnih.gov This cyclization is typically promoted by strong acids, such as polyphosphoric acid or Lewis acids like aluminum chloride. nih.gov

Modern variations of this reaction employ greener and more efficient catalysts and reaction conditions, including the use of metal triflates and microwave irradiation. ruc.dk Niobium(V) chloride has also been reported as an effective Lewis acid for this transformation, allowing the reaction to proceed under mild conditions. researchgate.net

Furthermore, cascade reactions involving a reductive Friedel-Crafts alkylation/cyclization of keto acids or esters provide a metal-free approach to synthesizing indanones. rsc.org These methods offer broad substrate scope and good functional group tolerance, making them valuable for the preparation of diversely substituted indanone precursors.

| Reaction Type | Key Reagents/Catalysts | Advantages | References |

|---|---|---|---|

| Intramolecular Friedel-Crafts Acylation | Polyphosphoric acid, AlCl₃, NbCl₅ | High yields, well-established | nih.govnih.govresearchgate.net |

| Microwave-Assisted Friedel-Crafts Acylation | Metal triflates, Ionic liquids | Reduced reaction times, environmentally benign | ruc.dk |

| Cascade Reductive Friedel-Crafts Alkylation/Cyclization | Metal-free conditions | Broad substrate scope, good functional group tolerance | rsc.org |

Friedel-Crafts Acylation and Related Reactions in Indane Synthesis

The construction of the indanone core, a key precursor to indanols, is frequently achieved through an intramolecular Friedel-Crafts acylation. This powerful carbon-carbon bond-forming reaction involves the cyclization of a suitable acyl chloride or carboxylic acid onto an aromatic ring in the presence of a Lewis acid or strong protic acid catalyst.

A plausible synthetic route to a tetramethylindanone precursor begins with the Friedel-Crafts acylation of an appropriately substituted benzene derivative. For instance, the reaction of 3,3-dimethylbutanoyl chloride with a substituted benzene can be catalyzed by a Lewis acid like aluminum chloride (AlCl₃) to form an aryl ketone. This intermediate can then be further elaborated to a phenylpropanoic acid derivative, which, upon activation to its acyl chloride, undergoes intramolecular Friedel-Crafts acylation to yield the desired 1,1,3,3-tetramethylindanone skeleton. This cyclization is a classic example of electrophilic aromatic substitution where the acylium ion attacks the aromatic ring to form the five-membered ring of the indane system. The efficiency of this intramolecular reaction is often high due to the proximity of the reacting groups.

Microwave-assisted intramolecular Friedel-Crafts acylation has also been reported as an environmentally benign method for the synthesis of 1-indanones from 3-arylpropanoic acids, utilizing metal triflates as recyclable catalysts.

Functionalization Strategies and Regioselectivity

Once the 1,1,3,3-tetramethylindan core is established, the subsequent introduction of the isopropyl and hydroxyl groups at specific positions on the aromatic ring is a critical challenge. The regioselectivity of these transformations is governed by the directing effects of the substituents already present on the ring.

The isopropyl group can be introduced onto the 1,1,3,3-tetramethylindan ring via a Friedel-Crafts alkylation reaction. The alkyl groups already present on the indane ring are ortho, para-directing and activating towards further electrophilic aromatic substitution. In the case of 1,1,3,3-tetramethylindan, the four methyl groups of the indane structure direct incoming electrophiles to the available positions on the aromatic ring.

The reaction of 1,1,3,3-tetramethylindan with an isopropylating agent, such as isopropyl chloride or propene, in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), would lead to the formation of isopropyl-1,1,3,3-tetramethylindan. The regioselectivity of this alkylation is dictated by both steric and electronic factors. The existing alkyl groups will direct the incoming isopropyl electrophile to the less sterically hindered positions on the aromatic ring.

The introduction of a hydroxyl group at a specific position on a polysubstituted aromatic ring is a non-trivial synthetic step. For the synthesis of this compound, a hydroxyl group needs to be installed at the C-5 position. Direct hydroxylation of the pre-formed 6-isopropyl-1,1,3,3-tetramethylindan presents a significant regiochemical challenge.

Several strategies for the regioselective hydroxylation of arenes have been developed, although a specific method for this particular substrate is not readily found in the literature. Plausible approaches include:

Directed Ortho-Metalation followed by Electrophilic Hydroxylation: If a suitable directing group is present on the ring, it can direct lithiation or other metalation to the adjacent ortho position. The resulting organometallic intermediate can then be reacted with an electrophilic oxygen source, such as molecular oxygen followed by reduction, or a peroxide, to install the hydroxyl group.

C-H Activation/Hydroxylation: Modern methods involving transition-metal-catalyzed C-H activation offer pathways for the direct hydroxylation of arenes. These methods often employ directing groups to achieve high regioselectivity.

Multi-step Synthesis Involving a Phenolic Precursor: An alternative strategy would involve starting with a phenol (B47542) that already contains some of the desired substituents. For example, the alkylation of a suitably substituted phenol could provide a more controlled route to the final product.

Given the electronic nature of the alkyl substituents, electrophilic aromatic substitution would be the most likely approach. A potential, though hypothetical, route could involve the sulfonation of 6-isopropyl-1,1,3,3-tetramethylindan at the 5-position, followed by alkali fusion to convert the sulfonic acid group into a hydroxyl group. The regioselectivity of the initial sulfonation would be crucial.

In the Friedel-Crafts alkylation to introduce the isopropyl group onto the 1,1,3,3-tetramethylindan ring, both steric and electronic effects play a crucial role in determining the position of substitution.

Electronic Effects: The four methyl groups on the aliphatic portion of the indane ring, along with the fused cyclopentyl ring, are electron-donating. These groups activate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions relative to the fused ring system.

Steric Effects: The gem-dimethyl groups at the 1 and 3 positions of the indane ring create significant steric hindrance. This steric bulk can influence the accessibility of the different positions on the aromatic ring to the incoming electrophile. The isopropyl group itself is also sterically demanding, which can further influence the regiochemical outcome of subsequent reactions.

The interplay of these effects would likely favor the substitution at the less sterically hindered positions of the aromatic ring. A careful choice of catalyst and reaction conditions can sometimes be used to modulate the regioselectivity of Friedel-Crafts reactions.

Considerations for Enantioselective Synthesis of Indanol Derivatives

The synthesis of a specific enantiomer of an indanol derivative is of significant interest, particularly in the context of biologically active molecules. This can be achieved through various asymmetric synthetic strategies.

The enantioselective synthesis of indanones is a well-established field, providing a key entry point to chiral indanols. The asymmetric reduction of a prochiral indanone is a common and effective strategy.

| Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Chiral Oxazaborolidine (Corey-Bakshi-Shibata catalyst) | Prochiral Indanone | Chiral Indanol | High | - |

| Chiral Ruthenium(II) Catalysts | Prochiral Indanone | Chiral Indanol | High | - |

| Whole-cell biocatalysts (e.g., Lactobacillus paracasei) | 1-Indanone | (S)-1-Indanol | >99% | - |

| Chiral Phosphoric Acids | Prochiral Triketone | Fused Indanone | High | - |

These methods often provide high enantioselectivities and can be applied to a range of substituted indanones. Once the chiral indanone is obtained, it can be stereoselectively reduced to the corresponding indanol.

Furthermore, asymmetric routes to indanamines have been developed, which can also serve as precursors to chiral indanols through functional group transformations. For example, the asymmetric reductive amination of indanones can provide access to enantioenriched indanamines.

Chiral Resolution Techniques for Indanol Precursors

The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the synthesis of optically active compounds. For indanol precursors, which are often synthesized as racemic mixtures, achieving enantiomeric purity is essential for their application in stereospecific synthesis. wikipedia.org Common methods rely on the conversion of the enantiomeric mixture into a pair of diastereomers with different physical properties, allowing for their separation. libretexts.org

One of the most established techniques is the formation of diastereomeric salts. This method involves reacting the racemic indanol precursor, if it is an alcohol, or a corresponding acidic or basic precursor, with a chiral resolving agent. wikipedia.org For instance, a racemic carboxylic acid precursor could be reacted with a chiral amine like brucine or (R)-1-phenylethanamine to form diastereomeric salts. libretexts.org These salts, possessing different solubilities, can then be separated by fractional crystallization. wikipedia.org Subsequently, the pure enantiomer is recovered by decomposing the salt.

Another prevalent method is chiral column chromatography. This technique utilizes a stationary phase that is itself chiral. The racemic mixture is passed through the column, and the different enantiomers interact with the chiral stationary phase to varying degrees, leading to different retention times and enabling their separation. This method avoids the need for derivatization but can be more costly for large-scale separations. nih.gov

Modern approaches also include enzymatic resolution, where an enzyme selectively catalyzes a reaction on one enantiomer of the racemic precursor, leaving the other unreacted. This allows for the easy separation of the reacted and unreacted enantiomers.

Table 1: Common Chiral Resolution Techniques

| Technique | Principle | Common Resolving Agents/Stationary Phases |

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different solubilities via reaction with a chiral resolving agent. | (+)-Tartaric acid, (-)-Mandelic acid, Brucine, (R)-1-phenylethanamine. libretexts.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Cellulose (B213188) and amylose derivatives, Pirkle-type phases, cyclodextrins. nih.gov |

| Enzymatic Resolution | Selective enzymatic reaction on one enantiomer in a racemic mixture. | Lipases, proteases, esterases. |

Green Chemistry Principles in the Synthesis of Indanols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijrap.netresearchgate.net In the synthesis of indanols and their analogues, these principles are applied to improve safety, reduce waste, and increase efficiency. Key strategies include the development of one-pot synthetic procedures and the use of environmentally benign reaction media. ijrap.netresearchgate.net

One-Pot Synthetic Procedures for Analogues

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, represent a significant advancement in efficiency and sustainability. This approach minimizes the use of solvents for separation and purification, reduces material loss, and saves time and energy.

For the synthesis of indanone analogues, which are direct precursors to indanols via reduction, one-pot procedures have been developed. A notable example is the SbF₅-catalyzed reaction of phenylalkynes with aldehydes. organic-chemistry.org This method allows for the direct, one-pot synthesis of trans-2,3-disubstituted indanones with high stereoselectivity. The reaction proceeds through a formal alkyne-carbonyl metathesis followed by a Nazarov cyclization. organic-chemistry.org The use of a catalytic amount of the promoter, rather than stoichiometric quantities, is a key advantage of this methodology.

Table 2: Example of One-Pot Synthesis for Indanone Analogues

| Reactants | Catalyst/Additive | Product | Key Features |

| Phenylalkynes, Aldehydes | SbF₅ / Ethanol | trans-2,3-disubstituted indanones | One-pot procedure, high stereoselectivity, catalytic promoter. organic-chemistry.org |

The development of such procedures provides a streamlined route to indanone scaffolds, which can then be readily converted to the corresponding indanols, embodying the green chemistry principles of atom economy and process efficiency.

Solvent-Free or Aqueous Medium Reaction Conditions

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents (VOCs), which are often toxic and contribute to environmental pollution. pharmafeatures.comijrpr.com Consequently, there is significant research into performing organic reactions under solvent-free conditions or in environmentally benign solvents like water. pharmafeatures.comresearchgate.net

Solvent-Free Reactions: These reactions, often facilitated by mechanochemistry (grinding or milling) or thermal activation, involve the direct interaction of reactants in the absence of a solvent. ijrpr.comdergipark.org.tr This approach drastically reduces waste and can sometimes lead to different reactivity or selectivity compared to solution-phase reactions. ijrap.net For example, Knoevenagel condensations, which can be part of a synthetic route to functionalized indenes, have been successfully performed under solvent-free mechanochemical conditions. ijrpr.comdergipark.org.tr

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have low solubility in water, specialized techniques can overcome this limitation. The use of surfactants to create micelles can provide a hydrophobic microenvironment for the reaction to occur within the bulk aqueous phase. dergipark.org.tr For instance, the synthesis of indole derivatives, which share structural similarities with the indane core, has been successfully achieved in an aqueous micellar medium using a palladium catalyst. mdpi.com This demonstrates the feasibility of conducting complex metal-catalyzed cross-coupling and cyclization reactions in water, a principle that can be extended to the synthesis of indanol precursors. mdpi.com

Table 3: Green Chemistry Approaches to Synthesis

| Approach | Description | Advantages |

| Solvent-Free | Reactions are conducted by grinding, milling, or heating solid reactants without a liquid medium. ijrpr.com | Reduces hazardous waste, minimizes pollution, can increase reaction efficiency. ijrap.netpharmafeatures.com |

| Aqueous Medium | Water is used as the reaction solvent, sometimes with additives like surfactants to aid solubility. | Environmentally benign, non-toxic, non-flammable, low cost. researchgate.net |

The adoption of these green chemistry principles in the synthesis of indanols and their precursors is crucial for developing sustainable and environmentally responsible chemical manufacturing processes.

Structural Elucidation and Advanced Characterization of 6 Isopropyl 1,1,3,3 Tetramethylindan 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques for 6-Isopropyl-1,1,3,3-tetramethylindan-5-ol are not available in the public domain.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments

A thorough search did not yield any published data providing specific chemical shift assignments for the protons and carbons of this compound. Consequently, a data table of these shifts cannot be compiled.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

There are no publicly accessible scientific reports or datasets that present or analyze 2D NMR spectra (COSY, HSQC, HMBC, or NOESY) for this specific compound. Such analyses are crucial for confirming the connectivity of atoms within the molecule and for elucidating its stereochemistry.

Mass Spectrometry (MS)

Specific mass spectrometry data, which is vital for confirming the molecular weight and determining the fragmentation pattern of a compound, is not available for this compound.

Fragmentation Pattern Analysis for Structural Confirmation

No mass spectra detailing the fragmentation pattern of this compound have been found. This information is essential for confirming the structural components of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The exact mass of a compound, determined through HRMS, provides a highly accurate molecular formula. This specific data point for this compound is not present in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

While the structure of this compound indicates the presence of specific functional groups, such as a hydroxyl (-OH) group and alkyl moieties, no published IR spectrum is available. An experimental spectrum would provide the characteristic absorption frequencies, confirming the presence of these functional groups.

Advanced Chromatographic Methodologies

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the assessment of purity and the quantification of this compound. The development of a robust HPLC method is a meticulous process, tailored to the physicochemical properties of the indane derivative. A typical method involves a reversed-phase approach, capitalizing on the compound's non-polar nature.

A suitable stationary phase, such as a C18 column, provides the necessary hydrophobic interactions to retain the analyte. The mobile phase composition is optimized to achieve efficient separation from potential impurities. A gradient elution, often starting with a higher proportion of water and gradually increasing the organic solvent content (e.g., acetonitrile (B52724) or methanol), is commonly employed. This ensures that compounds with a wide range of polarities are effectively separated.

Detection is most frequently accomplished using an ultraviolet (UV) detector, set at a wavelength where the analyte exhibits maximum absorbance. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. This allows for the precise determination of the amount of this compound in a given sample. The validation of the HPLC method ensures its accuracy, precision, linearity, and robustness, making it a reliable tool for quality control.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 10% A over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Indane Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the characterization of this compound and related volatile indane derivatives. researchgate.net When coupled with a mass spectrometer (GC-MS), it provides not only quantitative data but also structural information for unequivocal identification. nih.govresearchgate.net

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized. A carrier gas, usually helium or hydrogen, transports the vaporized sample through a capillary column. The column's stationary phase is selected based on the polarity of the analytes. For indane derivatives, a non-polar or mid-polarity column, such as one coated with a phenyl-substituted polysiloxane, often provides the best resolution.

The oven temperature is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they are detected by a flame ionization detector (FID) for quantitative analysis or a mass spectrometer for identification. The resulting chromatogram displays peaks corresponding to each compound, with the area of each peak being proportional to its concentration.

Table 2: Representative GC-MS Operating Conditions

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 40-450 amu |

Chiral Chromatography for Enantiomeric Excess Determination

Due to the presence of a stereocenter, this compound can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers, which is essential for determining the enantiomeric excess (ee) of a sample. unacademy.comwikipedia.org The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The selection of the appropriate CSP is critical and often involves screening several different types of chiral columns. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective for separating a wide range of chiral compounds, including indane derivatives. The mobile phase, typically a mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is carefully optimized to achieve baseline separation of the enantiomeric peaks.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. youtube.com An ee of 100% indicates an enantiomerically pure sample, while an ee of 0% signifies a racemic mixture. wikipedia.org This analysis is of paramount importance in fields where the biological activity of a compound is stereospecific.

Table 3: Example Chiral HPLC Method Parameters

| Parameter | Condition |

| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 275 nm |

| Injection Volume | 5 µL |

Theoretical Chemistry and Computational Modeling of 6 Isopropyl 1,1,3,3 Tetramethylindan 5 Ol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental properties of molecules. These methods can predict molecular geometries, electronic structures, and spectroscopic parameters with a high degree of accuracy.

The first step in the computational analysis of 6-Isopropyl-1,1,3,3-tetramethylindan-5-ol involves the optimization of its molecular geometry. This process seeks to find the lowest energy arrangement of atoms in three-dimensional space. Computational methods like Density Functional Theory (DFT) are commonly employed for this purpose. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining accurate results.

Upon optimization, key geometric parameters such as bond lengths, bond angles, and dihedral angles are determined. For this compound, the planarity of the indane ring system and the orientation of the isopropyl and hydroxyl substituents are of particular interest. The electronic structure can be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Geometric and Electronic Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value |

|---|---|

| C-C bond length (aromatic) | ~1.39 Å |

| C-C bond length (aliphatic) | ~1.54 Å |

| C-O bond length | ~1.37 Å |

| O-H bond length | ~0.96 Å |

| Dihedral Angle (defining ring pucker) | Varies |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would be obtained from specific quantum chemical calculations.

Computational chemistry is also a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. These predictions are based on the calculated magnetic shielding tensors for each nucleus in the optimized molecular geometry. By comparing the calculated spectrum with experimental data, the structure of a synthesized compound can be confirmed.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Quantum chemical calculations can predict the frequencies and intensities of these vibrations. For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, C-H stretches of the alkyl and aromatic groups, and skeletal vibrations of the indane ring.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopy | Predicted Feature | Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Aromatic protons | 6.5 - 7.5 ppm |

| ¹H NMR | Isopropyl CH | 3.0 - 3.5 ppm |

| ¹H NMR | Methyl protons | 1.0 - 1.5 ppm |

| ¹H NMR | Hydroxyl proton | 4.0 - 5.0 ppm |

| ¹³C NMR | Aromatic carbons | 110 - 150 ppm |

| ¹³C NMR | Aliphatic carbons | 20 - 50 ppm |

| IR | O-H stretch | 3200 - 3600 cm⁻¹ |

| IR | C-H stretch (aromatic) | 3000 - 3100 cm⁻¹ |

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would be obtained from specific quantum chemical calculations.

Mechanistic Studies through Computational Approaches

Computational mechanistic studies provide a molecular-level understanding of chemical reactions, which is often difficult to achieve through experimental methods alone. researchgate.netrsc.org These studies are crucial for predicting reaction outcomes, understanding selectivity, and designing new synthetic routes.

A chemical reaction proceeds from reactants to products through a high-energy transition state. Locating and characterizing the geometry and energy of this transition state is a key goal of computational mechanistic studies. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but an energy minimum in all other degrees of freedom. This is confirmed by frequency calculations, where a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction intermediates, which are local minima on the potential energy surface, can also be identified and characterized. For reactions involving this compound, such as electrophilic aromatic substitution or oxidation of the phenol (B47542) group, computational methods can elucidate the structures of key intermediates like carbocations or radical species.

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

Computational methods can be used to compare the energy barriers of different possible reaction pathways, thereby predicting the most likely mechanism. For example, in a reaction with multiple possible products, the product formed via the lowest energy barrier is typically the kinetically favored product. researchgate.net

Conformational Analysis and Energy Landscapes of Indane Systems

The indane system, with its fused five-membered ring, has a degree of conformational flexibility. wikipedia.org The cyclopentane (B165970) ring can adopt different puckered conformations, such as the "envelope" and "twist" forms. The substituents on the ring significantly influence the relative energies of these conformations. libretexts.org

For this compound, the bulky tetramethyl and isopropyl groups will create steric strain that dictates the preferred conformation of the five-membered ring. A thorough conformational analysis would involve systematically exploring the potential energy surface to identify all low-energy conformers. This can be achieved through computational techniques like molecular mechanics or by performing a series of constrained geometry optimizations with quantum chemical methods.

The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Understanding the preferred conformation is crucial as it can impact the molecule's reactivity and its interactions with biological targets. For instance, the accessibility of the hydroxyl group for hydrogen bonding or reaction will depend on its orientation in the dominant conformer. soton.ac.uk The principles of conformational analysis in substituted cyclic systems, such as placing bulky groups in positions that minimize steric interactions, are directly applicable to understanding the three-dimensional structure of this indane derivative. libretexts.orgyoutube.com

Torsional and Ring Strain Contributions

The geometry of the this compound molecule is significantly influenced by the inherent strain within its fused ring system. Ring strain is a form of instability that arises from deviations from ideal bond angles, bond lengths, and dihedral angles. wikipedia.org In the case of the indan (B1671822) structure, this strain is a composite of angle strain, torsional strain (Pitzer strain), and transannular strain (van der Waals strain). wikipedia.org

The cyclopentane ring in the indan system is not planar and adopts an envelope or twist conformation to alleviate some of the torsional strain that would arise from an eclipsed arrangement of the methylene (B1212753) groups. youtube.comyoutube.com However, complete alleviation is not possible due to the fusion with the rigid benzene (B151609) ring. This fusion introduces angle strain, as the bond angles within the five-membered ring are forced to deviate from the ideal sp³ tetrahedral angle of 109.5°. youtube.comyoutube.com

Computational modeling, using methods such as Density Functional Theory (DFT), can be employed to calculate the strain energy of this compound. This is typically achieved by comparing the calculated heat of formation of the molecule with that of a hypothetical strain-free reference compound constructed from group increments. mdpi.com Such calculations would likely reveal that a significant portion of the strain energy is localized in the highly substituted cyclopentane ring.

Below is a hypothetical data table illustrating the kind of information that would be generated from a computational analysis of the strain contributions in this compound.

| Strain Contribution | Estimated Energy (kcal/mol) | Origin |

| Angle Strain | 5-7 | Deviation of C-C-C bond angles in the cyclopentane ring from 109.5°. |

| Torsional Strain | 6-8 | Eclipsing interactions of C-H and C-C bonds in the cyclopentane ring and steric repulsion between the gem-dimethyl groups. |

| Steric Strain | 3-5 | Van der Waals repulsion between the isopropyl group and adjacent ring protons, and between the gem-dimethyl groups. |

| Total Strain Energy | 14-20 | Sum of all strain contributions. |

This table is illustrative and the values are hypothetical estimates based on general principles of ring strain in similar structures.

Intermolecular Interactions and Aggregation Behavior

The chemical structure of this compound imparts an amphiphilic character to the molecule. The large, nonpolar tetramethylindan and isopropyl groups constitute a significant hydrophobic domain, while the phenolic hydroxyl group provides a hydrophilic site capable of hydrogen bonding. This duality governs the molecule's intermolecular interactions and its behavior in different solvent environments.

In aqueous media, the hydrophobic effect is the primary driving force for the aggregation of amphiphilic molecules. tau.ac.il This effect arises from the tendency of water molecules to form a highly ordered cage-like structure around nonpolar solutes, which is entropically unfavorable. To minimize this unfavorable interaction, the hydrophobic parts of the this compound molecules are likely to self-associate, leading to the formation of aggregates such as micelles or more complex assemblies. tau.ac.ilnih.govpku.edu.cn The critical aggregation concentration (CAC) is a key parameter that defines the concentration at which this self-assembly begins. nih.gov

The intermolecular interactions within these aggregates would be dominated by van der Waals forces between the hydrophobic regions and hydrogen bonding between the hydroxyl groups. The phenolic -OH group can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks that can stabilize the aggregates. nih.gov

In nonpolar solvents, the interaction landscape changes. The polar hydroxyl groups would tend to associate with each other to minimize their exposure to the nonpolar environment, potentially leading to the formation of reverse micelles or smaller, well-defined oligomers.

The aggregation behavior can be studied experimentally using techniques like dynamic light scattering (DLS) to determine the size of the aggregates and tensiometry to measure changes in surface tension and determine the CAC. nih.govnih.gov Computationally, molecular dynamics (MD) simulations can be used to model the self-assembly process and characterize the structure and stability of the resulting aggregates.

Structure-Activity Relationship (SAR) Modeling for Indanol-Based Chemical Probes

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For indanol-based compounds like this compound, SAR modeling can guide the design of new chemical probes with improved potency, selectivity, and pharmacokinetic properties. youtube.com

Ligand Binding Interactions and Design Principles

The biological activity of a molecule is often initiated by its binding to a specific biological target, such as a protein receptor or an enzyme. youtube.com The principles of ligand binding are governed by a combination of enthalpic and entropic factors, including hydrophobic interactions, hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov

For this compound, the key structural features that would contribute to ligand binding are:

The Phenolic Hydroxyl Group: This group is a potent hydrogen bond donor and acceptor and can also participate in electrostatic interactions. Its position on the aromatic ring is crucial for orienting the molecule within a binding pocket. nih.gov

The Hydrophobic Core: The bulky and lipophilic tetramethylindan and isopropyl groups can engage in extensive hydrophobic interactions with nonpolar residues in a receptor's binding site. nih.gov The rigidity of the indan scaffold helps to pre-organize these groups for optimal interaction.

The Stereochemistry: Although the parent molecule is achiral, derivatives with substituents on the cyclopentane ring could be chiral, and the stereochemistry would likely have a profound impact on binding affinity and selectivity.

SAR studies for indanol-based probes would involve systematically modifying the structure of this compound and assessing the impact on biological activity. Key modifications could include:

Altering the position and nature of the substituents on the aromatic ring.

Introducing different functional groups in place of the hydroxyl group.

Modifying the substituents on the cyclopentane ring.

Synthesizing and testing different stereoisomers.

The following table outlines hypothetical SAR trends for derivatives of this compound, based on general principles of ligand design.

| Modification | Predicted Effect on Activity | Rationale |

| Removal of the hydroxyl group | Decrease | Loss of key hydrogen bonding interactions with the receptor. |

| Replacement of isopropyl with a smaller alkyl group | Variable | May increase or decrease activity depending on the size and shape of the binding pocket. |

| Introduction of a polar group on the cyclopentane ring | Decrease | Likely to introduce unfavorable interactions in a hydrophobic binding pocket. |

| Esterification of the hydroxyl group | Decrease | Blocks hydrogen bonding capability. |

This table is for illustrative purposes and the actual effects would depend on the specific biological target.

In silico Prediction of Molecular Behavior

In silico methods are powerful computational tools used to predict the properties and biological activities of molecules, thereby accelerating the drug discovery process. youtube.comyoutube.com For this compound and its derivatives, various in silico models can be applied.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking studies could be used to identify potential binding modes in a target protein, highlighting the key interactions responsible for binding affinity. The results can guide the design of new analogs with improved complementarity to the binding site.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. By developing a QSAR model for a set of indanol derivatives, it would be possible to predict the activity of new, unsynthesized compounds. The model would be built using molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity (logP), electronic properties, and steric parameters.

ADMET Prediction: In silico models can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. youtube.com For this compound, these predictions would be crucial for assessing its drug-likeness. For instance, its high lipophilicity, as indicated by a calculated XLogP3-AA of 5.3, suggests that it may have good membrane permeability but could also be prone to metabolic breakdown and may exhibit poor aqueous solubility. mdpi.com

The following table provides a hypothetical in silico ADMET profile for this compound.

| Property | Predicted Value | Implication |

| LogP | 5.3 | High lipophilicity, may affect solubility and metabolism. |

| Aqueous Solubility | Low | May pose challenges for formulation and bioavailability. |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier Penetration | Likely | High lipophilicity suggests it may cross the blood-brain barrier. |

| CYP450 Inhibition | Possible | The aromatic ring and alkyl groups could be sites for metabolism by cytochrome P450 enzymes. |

This table is illustrative and based on general predictions for a molecule with these structural features.

Synthesis and Study of Advanced Derivatives and Analogues of 6 Isopropyl 1,1,3,3 Tetramethylindan 5 Ol

Modifications of the Isopropyl and Tetramethyl Substituents

The alkyl substituents on the indane core, namely the isopropyl and tetramethyl groups, play a crucial role in defining the molecule's steric and electronic characteristics. Modifications to these groups can significantly impact its reactivity and potential applications.

Synthesis of Alkyl-Chain Homologues and Isomers

The synthesis of homologues and isomers of 6-isopropyl-1,1,3,3-tetramethylindan-5-ol, where the isopropyl group is replaced by other alkyl groups such as sec-butyl or tert-butyl, can be achieved through Friedel-Crafts alkylation of a suitable 1,1,3,3-tetramethylindan-5-ol precursor. The general synthetic approach involves the reaction of the indanol with an appropriate alkylating agent (e.g., an alkyl halide or an alkene) in the presence of a Lewis acid catalyst.

For instance, the synthesis of 6-sec-butyl-1,1,3,3-tetramethylindan-5-ol could be accomplished by reacting 1,1,3,3-tetramethylindan-5-ol with 2-butene or 2-bromobutane using a catalyst like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄). Similarly, the tert-butyl analogue can be prepared using isobutylene or tert-butyl chloride as the alkylating agent. The reaction conditions, including temperature and catalyst choice, would need to be optimized to achieve the desired regioselectivity and yield.

The synthesis of these homologues allows for a systematic investigation of how the size and branching of the alkyl group at the C-6 position influence the properties of the indanol.

Investigation of Steric and Electronic Effects of Alkyl Groups

Alkyl groups exert both steric and electronic effects that can modulate the reactivity of the phenolic hydroxyl group and the aromatic ring.

Electronic Effects: Alkyl groups are generally considered to be electron-donating through an inductive effect. This effect increases the electron density of the aromatic ring, potentially making it more susceptible to electrophilic substitution reactions. The electron-donating nature of the alkyl groups also influences the acidity of the phenolic hydroxyl group. An increase in the electron-donating capacity of the alkyl substituent would be expected to decrease the acidity of the phenol (B47542).

Steric Effects: The size and branching of the alkyl group at the C-6 position, as well as the gem-dimethyl groups at the C-1 and C-3 positions, create significant steric hindrance around the phenolic hydroxyl group. This steric crowding can hinder the approach of reagents to the hydroxyl group, thereby affecting the rates of reactions such as etherification and esterification. For example, increasing the bulk of the alkyl group from isopropyl to tert-butyl would be expected to further increase steric hindrance, making reactions at the hydroxyl group more challenging. This steric hindrance is a key factor in the antioxidant activity of many hindered phenols, as it can stabilize the phenoxyl radical formed upon hydrogen atom abstraction. nih.govresearchgate.net

| Alkyl Group at C-6 | Inductive Effect | Steric Hindrance | Predicted Reactivity of -OH |

|---|---|---|---|

| Isopropyl | Electron-donating | Moderate | Moderately accessible |

| sec-Butyl | Electron-donating | Increased | Less accessible |

| tert-Butyl | Strongly electron-donating | High | Highly hindered |

Derivatization of the Hydroxyl Group

The phenolic hydroxyl group is a key functional handle for further molecular modifications, allowing for the synthesis of a wide range of derivatives with potentially altered physical and chemical properties.

Etherification and Esterification of the Phenolic Hydroxyl

Etherification: The conversion of the phenolic hydroxyl group to an ether can be achieved through various methods, such as the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the steric hindrance around the hydroxyl group in this compound, a strong base and forcing reaction conditions may be necessary.

Esterification: Esters can be prepared by reacting the indanol with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) in the presence of an acid catalyst. chemguide.co.uk The Fischer-Speier esterification, which utilizes a carboxylic acid and a strong acid catalyst like sulfuric acid, is a common method. khanacademy.org The rate of esterification will be influenced by the steric bulk of both the indanol and the carboxylic acid.

| Reaction | Reagents | Product | Potential Challenges |

|---|---|---|---|

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | Methoxyindan derivative | Steric hindrance slowing the reaction |

| Esterification (Fischer) | Carboxylic Acid (e.g., Acetic Acid) Acid Catalyst (e.g., H₂SO₄) | Indanyl acetate derivative | Reversible reaction, steric hindrance |

Oxidative Coupling Reactions of Indanols

Phenols can undergo oxidative coupling reactions to form C-C or C-O bonds, leading to the formation of dimers or polymers. In the case of this compound, oxidative coupling could potentially lead to the formation of biphenyl or diphenyl ether-type structures. These reactions are typically mediated by transition metal catalysts or enzymatic systems. The regioselectivity of the coupling would be influenced by the steric and electronic factors of the indanol. The bulky substituents on the indane ring would likely direct the coupling to less hindered positions. While the oxidative coupling of simple phenols is well-documented, specific examples involving highly substituted indanols like the title compound are not extensively reported in the available literature. However, general principles suggest that such reactions are feasible and could lead to novel dimeric structures.

Related Indane and Tetralin Scaffold Analogues

Tetralin (1,2,3,4-tetrahydronaphthalene) is a bicyclic aromatic hydrocarbon with a six-membered saturated ring fused to a benzene (B151609) ring. Analogues of the title compound based on a tetralin scaffold, for example, 7-isopropyl-1,1,4,4-tetramethyl-6-hydroxytetralin, would have a more flexible saturated ring compared to the five-membered ring of the indane. This difference in ring strain and conformation could affect the orientation of the substituents and, consequently, the steric environment around the hydroxyl group. The synthesis of such tetralin analogues would likely follow similar synthetic strategies, involving the alkylation of a suitable tetralone precursor followed by reduction and functional group manipulation. A known related synthesis is that of 5-Methoxy-6-isopropyl-1-tetralone from 1-Hydroxytetralin in six steps. nih.gov

The study of these and other related scaffolds, such as those incorporating different substitution patterns or heteroatoms, is an active area of research for the development of new molecules with specific and enhanced properties.

Lack of Publicly Available Research Data Precludes Article Generation

Following a comprehensive search of publicly accessible scientific literature and databases, it has been determined that there is a significant lack of specific research information available to fulfill the request for an article on the advanced derivatives and analogues of this compound. The search for synthesis and research data pertaining to the specified aminoindan, aminotetralin, hydroxyindan, hydroxytetralin derivatives, sila-analogues, and fused ring systems of this particular compound did not yield the necessary detailed findings to generate a scientifically accurate and informative article as per the provided outline.

The investigation into the synthesis and study of derivatives of this compound across various chemical structure modifications, as detailed in the user's request, returned no specific results. The inquiry into "Synthesis and Research on Aminoindan and Aminotetralin Derivatives," "Investigating Hydroxyindan and Hydroxytetralin Derivatives," "Sila-Analogues of Indane-Based Compounds," and the "Fusion with Other Ring Systems (e.g., imidazoisoindoles)" specifically related to this compound did not provide any relevant scholarly data.

While general information exists on the synthesis and properties of broader categories of indane derivatives, the specific research on the requested advanced derivatives originating from this compound appears to be unpublished or not widely disseminated in the public domain. Consequently, the creation of an article with detailed research findings and data tables, as instructed, is not possible without the foundational scientific literature.

Therefore, due to the absence of specific and verifiable research on the outlined topics for this compound, the generation of the requested article cannot be completed. To produce an article of the required quality and scientific accuracy, the underlying research data must be available.

Advanced Applications in Materials Science and Chemical Research Tools

Utilization as Chemical Intermediates in Fine Chemical Synthesis

The primary and most significant role of 6-Isopropyl-1,1,3,3-tetramethylindan-5-ol in fine chemical synthesis is as a key building block for the creation of advanced functional materials, particularly specialized polymers. Its molecular structure is not typically employed as a versatile intermediate for a wide range of fine chemicals in the same way as simpler phenols or indanes. Instead, its utility is highly specific, driven by the properties that its bulky indane moiety imparts to the final product.

The principal application of this compound as a chemical intermediate is in the synthesis of acetylenic monomers. These monomers are subsequently polymerized to create high-performance materials. The synthesis process typically involves the conversion of the phenolic hydroxyl group into a more reactive species that can be coupled with an acetylene-containing molecule. This strategic use of this compound as a precursor is pivotal for introducing the bulky, polymethylated indane group into the repeating unit of a polymer chain, a critical feature for the applications discussed in the following sections.

Integration into Polymer Matrices for Enhanced Functionality

The incorporation of this compound, via its derivatives, into polymer matrices is a key area of research. The primary goal is to leverage the compound's bulky and rigid structure to control the physical properties of the resulting polymer, such as free volume, chain packing, and, consequently, its permeability to gases.

Polyacetylenes Containing Polymethylated Indane Moieties and Gas Permeability Studies

A significant breakthrough in materials science has been the synthesis of polyacetylenes containing polymethylated indane moieties derived from this compound. nih.govepa.gov These polymers have demonstrated exceptionally high gas permeability, in some cases the highest among all existing polymers. researchgate.net

The presence of the bulky 1,1,3,3-tetramethylindan group along the rigid polyacetylene backbone prevents efficient chain packing. This creates a significant amount of free volume within the polymer matrix, forming molecular-scale voids or micropores. researchgate.netrsc.org This high free volume is the primary reason for the observed ultra-high gas permeability. rsc.org

Research has focused on synthesizing various poly(diphenylacetylene) derivatives incorporating these polymethylated indane groups. nih.gov These polymers are typically synthesized by the polymerization of the corresponding acetylenic monomers using catalysts such as Tantalum(V) chloride (TaCl₅) with a co-catalyst like n-Bu₄Sn. epa.govresearchgate.net The resulting polymers are often soluble in common organic solvents like toluene (B28343) and chloroform, which allows for the casting of free-standing membranes for gas separation studies. epa.govresearchgate.net These membranes have shown remarkable thermal stability, with the onset of weight loss occurring at temperatures above 400°C. epa.govresearchgate.net

The gas permeability of these indane-based polyacetylenes has been extensively studied, with a particular focus on their potential for oxygen enrichment of air. epa.gov The relationship between the local dynamics of the polymer chains and gas permeability has been investigated using techniques like quasielastic neutron scattering. epa.govdrugfuture.com These studies have revealed that the local dynamics on a timescale of tens of picoseconds play a crucial role in the gas permeability of these glassy polymers. epa.govdrugfuture.com

Interactive Table: Gas Permeability Data for Indane-Based Polyacetylenes

| Polymer Type | Monomer Unit | Gas Permeability (Barrer) | Source(s) |

|---|---|---|---|

| Poly(diphenylacetylene) derivative | Contains polymethylated indane moiety | Extremely High | nih.govepa.gov |

| Indane-based polyacetylenes | Varies | Highest among existing polymers | researchgate.net |

Application in Supramolecular Chemistry and Host-Guest Systems

The application of this compound in the fields of supramolecular chemistry and host-guest systems is not well-documented in current scientific literature. Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, pi-stacking, van der Waals forces) to create large, well-organized assemblies. nih.gov

While the phenolic hydroxyl group of this compound could potentially participate in hydrogen bonding, the extreme steric hindrance imposed by the adjacent isopropyl and tetramethylindan groups likely impedes its ability to effectively form directional, predictable supramolecular structures. The bulky nature of the molecule may prevent it from fitting into the cavities of common host molecules or from self-assembling into well-defined aggregates. The field of host-guest chemistry often utilizes molecules with pre-organized cavities or specific recognition sites to bind guest molecules, a feature that this compound lacks. google.com

Development of Research Probes for Understanding Molecular Recognition (e.g., receptor agonists)

There is currently no significant body of research indicating the development or use of this compound as a research probe for studying molecular recognition or as a receptor agonist. While some indane derivatives are being investigated for their therapeutic potential, this specific compound has not been a focus of such studies. google.com

However, it is noteworthy that this compound is listed as a potential endocrine-disrupting compound. nih.gov This classification suggests that the molecule may have some level of biological activity and interaction with biological receptors, but it has not been intentionally developed or utilized as a specific tool or agonist for research in molecular recognition.

Environmental Transformation and Degradation Pathways of Indanols Academic Focus

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

Photolytic degradation, the breakdown of compounds by light, is a primary transformation pathway for many organic chemicals in the environment. For a molecule like 6-Isopropyl-1,1,3,3-tetramethylindan-5-ol, with its aromatic ring and hydroxyl group, both direct and indirect photolysis are plausible degradation mechanisms.

Direct photolysis involves the absorption of solar radiation by the chemical itself, leading to its excitation and subsequent decomposition. The phenolic hydroxyl group and the substituted benzene (B151609) ring are the primary chromophores in this molecule, capable of absorbing environmentally relevant UV radiation. Upon absorption, the molecule can undergo various reactions, including cleavage of the isopropyl group, oxidation of the alkyl substituents, or transformation of the aromatic ring. Studies on other phenolic compounds have shown that photolysis can lead to the formation of quinone-like structures and ring-opening products.

Indirect photolysis occurs when other substances in the environment, known as photosensitizers (e.g., dissolved organic matter, nitrate (B79036) ions), absorb light and generate reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxy radicals. These highly reactive species can then attack the this compound molecule. The aromatic ring and the alkyl side chains are particularly susceptible to attack by hydroxyl radicals, a dominant oxidant in natural waters. This process is often more significant than direct photolysis for many organic pollutants. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs), which also possess aromatic structures, are known to be susceptible to photolytic degradation. nih.gov

In the atmosphere, volatile organic compounds can be removed by gas-phase reactions with hydroxyl radicals. While the volatility of this compound is expected to be low due to its molecular weight and polar hydroxyl group, any fraction that does enter the atmosphere would likely undergo rapid oxidation initiated by •OH radicals.

Table 1: Inferred Photolytic Degradation Parameters (Note: Data is illustrative and based on related compounds due to lack of specific data for this compound)

| Parameter | Inferred Value/Characteristic | Basis of Inference |

|---|---|---|

| Primary Photolytic Pathway | Indirect photolysis via reaction with hydroxyl radicals | High reactivity of phenolic and alkyl-substituted aromatic rings with •OH |

| Key Reactive Species | Hydroxyl radical (•OH), Singlet oxygen (¹O₂) | Common in sunlit natural waters containing dissolved organic matter |

| Potential Photoproducts | Quinone derivatives, hydroxylated analogues, ring-cleavage products | Observed in photolysis of other phenolic and alkylated aromatic compounds |

Biotransformation Pathways by Microorganisms in Environmental Matrices

The microbial transformation of organic compounds is a crucial process governing their persistence in soil and water. The structure of this compound, with its fused ring system and multiple alkyl substitutions, suggests that it may be relatively resistant to rapid biodegradation. Polycyclic musks, which include indane derivatives like AHTN and HHCB, are known for their persistence in the environment. researchgate.netnih.govtandfonline.comnih.gov

Microorganisms, particularly bacteria and fungi, employ a range of enzymes to break down complex organic molecules. For a compound like this compound, the initial steps of biotransformation would likely involve oxidation.

Hydroxylation: Monooxygenase and dioxygenase enzymes could hydroxylate the aromatic ring at various positions, making it more polar and susceptible to further degradation.

Side-Chain Oxidation: The isopropyl and methyl groups represent potential sites for oxidative attack. Studies on alkyl-substituted polycyclic aromatic hydrocarbons (PAHs) have shown that alkyl side chains can be oxidized to alcohols, aldehydes, and carboxylic acids. nih.gov This process can sometimes compete with or even inhibit the degradation of the aromatic ring system. nih.gov

Ring Cleavage: Following initial oxidative modifications, microorganisms can cleave the aromatic ring. This is a critical step in the complete mineralization of the compound to carbon dioxide and water.

The presence of the tetramethyl-substituted indane structure is a significant factor likely contributing to its recalcitrance. Steric hindrance from the methyl groups can prevent enzymes from accessing the aromatic ring, slowing down the degradation process. Research on the biodegradation of PAHs has shown that the rate of transformation generally decreases with an increasing number of aromatic rings and the degree of alkyl substitution. nih.gov

Table 2: Inferred Biotransformation Reactions (Note: Data is illustrative and based on related compounds due to lack of specific data for this compound)

| Reaction Type | Enzyme Class (Likely) | Potential Transformation Product |

|---|---|---|

| Aromatic Hydroxylation | Monooxygenases, Dioxygenases | Dihydroxylated indanol derivatives |

| Alkyl-Chain Oxidation | Monooxygenases | Carboxylic acid and alcohol derivatives of the isopropyl group |

| Ring Fission | Dioxygenases | Aliphatic carboxylic acids |

Studies on Abiotic Degradation Processes in Natural Systems

Besides photolysis, other abiotic (non-biological) degradation processes can contribute to the transformation of chemicals in the environment. For this compound, hydrolysis is a key abiotic process to consider.

Hydrolysis is the cleavage of chemical bonds by the addition of water. However, the core structure of this compound, consisting of carbon-carbon and ether-like bonds within the indane ring system, is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). The phenolic hydroxyl group is also stable and not subject to hydrolysis. Therefore, hydrolysis is not expected to be a significant degradation pathway for the parent compound.

Oxidation by other environmental oxidants, such as manganese oxides in soils and sediments, could play a role in the transformation of the phenolic moiety of the molecule. Phenolic compounds are known to undergo oxidative coupling reactions on mineral surfaces, which could lead to the formation of larger, more complex molecules and their incorporation into soil organic matter.

Table 3: Summary of Inferred Environmental Fate (Note: Data is illustrative and based on related compounds due to lack of specific data for this compound)

| Process | Inferred Significance | Controlling Factors |

|---|---|---|

| Photolysis | Moderate | Sunlight intensity, presence of photosensitizers (e.g., dissolved organic matter) |

| Biodegradation | Low to Moderate | Microbial community composition, steric hindrance from alkyl groups, sorption |

| Hydrolysis | Negligible | Stable C-C and C-O bonds under environmental pH |

| Sorption to Soil/Sediment | High | Organic carbon content of the matrix, lipophilicity of the compound |

Conclusion and Future Research Directions

Summary of Key Academic Contributions to 6-Isopropyl-1,1,3,3-tetramethylindan-5-ol Research

Research specifically focused on this compound is limited in publicly available academic literature. However, its identification and classification represent a notable contribution to the chemical space of substituted indanols. The compound, with the chemical formula C16H24O, is cataloged in chemical databases such as PubChem. researchgate.netnih.gov A significant piece of information associated with this compound is its classification as a potential endocrine disrupting compound, as listed in the NORMAN Suspect List Exchange. researchgate.netnih.gov This classification itself is a crucial academic contribution, highlighting the compound for further toxicological and environmental assessment. While extensive studies on its synthesis, reactivity, and applications are not widely documented, its structure serves as a representative example of a highly substituted indanol, a class of molecules that continues to be of interest in various research fields.

Emerging Research Avenues and Underexplored Facets

The field of substituted indanols is ripe with opportunities for further exploration. The following sections highlight key emerging research avenues that are relevant to complex indanol architectures like this compound.

Novel Synthetic Methodologies for Complex Indanol Architectures

The synthesis of polysubstituted indanols often starts with the corresponding indanones. A primary and classical method for constructing the indanone core is the intramolecular Friedel-Crafts reaction of 3-arylpropionic acids or their corresponding acid chlorides. researchgate.netmdpi.com This method, however, can be limited by harsh conditions and the generation of stoichiometric waste. Consequently, research has focused on developing more efficient and environmentally benign synthetic strategies.

Recent advancements include the use of microwave-assisted synthesis to accelerate reactions and improve yields of indanone derivatives. mt.com The Nazarov cyclization, a 4π-electrocyclization of divinyl ketones, has also emerged as a powerful tool for constructing polysubstituted 1-indanones. beilstein-journals.org Furthermore, palladium-catalyzed reactions are being explored for the synthesis of functionalized indanones. mt.com These modern methodologies offer pathways to create a diverse library of complex indanol precursors, which can then be reduced to the corresponding indanols. The development of catalytic and enantioselective methods remains a significant goal to access chiral indanols with specific biological activities. mdpi.com

| Synthetic Method | Description | Key Advantages | Relevant Precursors |

| Intramolecular Friedel-Crafts Reaction | Cyclization of 3-arylpropionic acids or acid chlorides using a Lewis or Brønsted acid catalyst. researchgate.netnih.gov | Well-established, versatile for various substitution patterns. | 3-Arylpropionic acids, 3-Arylpropionyl chlorides. |

| Nazarov Cyclization | 4π-electrocyclization of divinyl ketones, often promoted by a Lewis acid. beilstein-journals.org | Provides access to highly substituted indanones. | Divinyl ketones. |

| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate reaction times and improve yields. mt.com | Reduced reaction times, often higher yields. | Various indanone precursors. |

| Palladium-Catalyzed Reactions | Cross-coupling and cyclization reactions catalyzed by palladium complexes. mt.com | High functional group tolerance, potential for asymmetric synthesis. | Aryl halides, alkenes, etc. |

Advanced Mechanistic Insights into Indane Reactivity

A deeper understanding of the reactivity of the indane core is crucial for designing novel synthetic routes and predicting the behavior of indanol-based materials. The Friedel-Crafts alkylation and acylation are fundamental reactions for building the indane skeleton, and their mechanisms continue to be a subject of study. mt.comnih.govnumberanalytics.com The reaction proceeds through the formation of a carbocation intermediate which then undergoes electrophilic aromatic substitution. mt.com The regioselectivity of this reaction is highly dependent on the nature and position of substituents on the aromatic ring.